N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Description
N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (Molecular formula: C₁₆H₁₈FNO·HBr, MW: 340.23 g/mol) is a hydrobromide salt of a phenethylamine derivative featuring a 2-fluorobenzyl substitution on the amine group and a 4-methoxyphenyl moiety on the ethyl chain. Its moderate lipophilicity (LogP: 3.67) suggests balanced membrane permeability and solubility, making it suitable for preclinical research .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNELNIEFNUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-1-(4-Methoxyphenyl)Ethane
4-Methoxyphenethyl alcohol is brominated using HBr gas in acetic acid at 60°C for 6 hours, yielding 2-bromo-1-(4-methoxyphenyl)ethane in 78% purity. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) increases purity to >95%.
Alkylation of 2-Fluorobenzylamine
The brominated compound (1.1 equiv) is reacted with 2-fluorobenzylamine (1.0 equiv) in DMF at 80°C for 24 hours, employing K2CO3 (2.0 equiv) as a base. The reaction mixture is quenched with water, extracted with ethyl acetate, and concentrated to afford the crude amine (68–74% yield).
Catalytic Hydrogenation of Nitrile Intermediates
For stereoselective synthesis, a nitrile intermediate is hydrogenated to the primary amine, followed by N-alkylation.
Preparation of 2-(4-Methoxyphenyl)Acetonitrile
4-Methoxyphenylacetic acid is treated with oxalyl chloride (1.5 equiv) in dichloromethane at 25°C for 16 hours to form the acyl chloride. Subsequent reaction with NH4OH yields 2-(4-methoxyphenyl)acetonitrile (91% yield).
Hydrogenation and Alkylation
The nitrile is hydrogenated using Raney nickel (R-Ni) under H2 (50 psi) at 80°C for 6 hours, producing 2-(4-methoxyphenyl)ethanamine. This amine is then alkylated with 2-fluorobenzyl bromide (1.2 equiv) in acetonitrile at reflux for 12 hours, yielding the target compound in 76% overall yield.
Hydrobromide Salt Formation
The free base is converted to its hydrobromide salt via acid-mediated crystallization.
Acid-Base Reaction
A solution of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine (1.0 equiv) in isopropyl alcohol (IPA) is treated with 48% hydrobromic acid (1.1 equiv) at 25°C. The mixture is stirred for 30 minutes, concentrated under reduced pressure, and crystallized from ethyl acetate/IPA (3:1). The hydrobromide salt is isolated as a white crystalline solid (mp: 178–180°C) with >99% chiral purity.
Characterization Data
-
IR (KBr) : 3006 cm⁻¹ (N–H stretch), 2837 cm⁻¹ (C–H stretch), 1613 cm⁻¹ (aromatic C=C).
-
¹H NMR (400 MHz, DMSO-d6) : δ 7.25–7.18 (m, 2H, Ar–H), 6.87–6.79 (m, 2H, Ar–H), 3.74 (s, 3H, OCH3), 3.62 (t, J = 7.2 Hz, 2H, CH2NH), 2.75 (t, J = 7.2 Hz, 2H, CH2Ar).
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 82–89 | 95–98 | High | Moderate |
| Nucleophilic Substitution | 68–74 | 90–93 | Moderate | Low |
| Catalytic Hydrogenation | 76 | 99+ | High | High |
Catalytic hydrogenation offers superior purity and scalability, albeit with higher initial costs for R-Ni catalysts. Reductive amination balances yield and cost, making it suitable for pilot-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-fluorobenzyl group undergoes nucleophilic substitution under alkaline conditions. The fluorine atom’s electronegativity and leaving-group potential enable reactions with nucleophiles such as methoxide or amines.
Table 1: Substitution Reactivity of Halogenated Analogs
The ortho-fluorine substitution shows enhanced reactivity compared to para-fluorinated analogs due to steric and electronic effects .
Reduction Reactions
Catalytic hydrogenation selectively reduces the ethanamine moiety while preserving aromatic rings.
Key Findings :
-
Hydrogenation : Pd/C-mediated hydrogenation at 40–60°C converts the secondary amine to a primary amine (yield: 78–85%) .
-
Borohydride Reduction : NaBH₄ in methanol reduces imine intermediates to amines without affecting the methoxyphenyl group .
Acid-Base Reactions
The compound’s hydrobromide salt participates in acid-base equilibria:
-
Deprotonation : Treatment with NaOH releases the free base (N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine) with pKa ≈ 9.2.
-
Salt Formation : Reacts with HCl or H₂SO₄ to form corresponding hydrochloride or sulfate salts.
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs EAS to its para position:
Table 2: Nitration and Sulfonation Products
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxy-3-nitrophenyl derivative | 62 |
| Sulfonation | H₂SO₄ (fuming), 50°C | 4-Methoxy-3-sulfophenyl derivative | 55 |
The fluorobenzyl group remains inert under these conditions due to electron-withdrawing effects .
Oxidation Reactions
Oxidizing agents target the ethanamine chain:
-
KMnO₄ : Converts the amine to a nitro group under acidic conditions (yield: 68%).
-
CrO₃ : Oxidizes the benzylic position to a ketone (yield: 45%) .
Biological Activity Modulation via Structural Modifications
Substituting the 2-fluorine atom alters interactions with biological targets:
Table 3: ENT1/ENT2 Inhibition by Halogenated Derivatives
| Compound | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) |
|---|---|---|
| 2-Fluoro derivative | 1.73 | 3.25 |
| 2-Chloro derivative | 1.85 | 3.40 |
| Non-halogenated derivative | >10 | >10 |
The 2-fluoro group enhances ENT1/ENT2 binding via electrostatic interactions, while removal abolishes activity .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H19BrN
- Molecular Weight : 320.23 g/mol
- IUPAC Name : N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
The compound features a fluorobenzyl group and a methoxy-substituted phenyl ring, which contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications:
- Serotonin Receptor Modulation : Preliminary studies indicate that this compound may selectively bind to serotonin receptors, particularly the 5-HT2A receptor, which is crucial in mood regulation and cognitive processes. This interaction suggests potential uses in treating mood disorders and anxiety .
-
Anticancer Activity : Research has shown that the compound exhibits antiproliferative effects against various cancer cell lines, including:
- FaDu (head and neck squamous carcinoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | FaDu | 1.73 | 83.52 |
| N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | MCF-7 | 3.25 | 70.30 |
| N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | A549 | 5.12 | 65.00 |
These findings highlight the compound's potential as an anticancer agent due to its ability to significantly reduce cell viability.
Neuroscience
The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders:
- Dopaminergic Activity : Initial findings suggest that N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine may interact with dopamine receptors, which play a pivotal role in conditions like schizophrenia and Parkinson's disease .
- Behavioral Studies : Animal models utilizing this compound could provide insights into its effects on behavior, cognition, and mood stabilization.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. This property could be beneficial in developing treatments for inflammatory diseases .
Case Study Overview
Research articles have documented various studies on similar compounds within the phenethylamine class, emphasizing their diverse biological activities:
- A study examining the structure-activity relationship of N-benzylated compounds showed that modifications at specific positions could enhance receptor binding affinity and selectivity .
- Another investigation focused on the metabolic pathways of related compounds, providing insights into their pharmacokinetics and potential therapeutic windows.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Receptor Affinity
Key structural variations among analogs include substitutions on the benzyl group (e.g., fluorine, methoxy, halogens) and the phenyl ring (e.g., methoxy, bromo, iodo). These modifications critically influence receptor binding and functional activity:
- Fluorine vs. Methoxy Benzyl Substitutions : Fluorine atoms enhance metabolic stability and receptor affinity compared to methoxy groups, as seen in 25B-NBF (pKi = 8.57) versus methoxy-substituted NBOMe derivatives .
Metabolic Pathways
The metabolism of this compound is inferred from structurally related compounds:
- 25B-NBF: Undergoes Phase I metabolism (O-demethylation, hydroxylation) and Phase II glucuronidation in human hepatocytes, producing metabolites like 5-hydroxy-25B-NBF and nor-25B-NBF .
- Target Compound : The absence of bromine or iodine on the phenyl ring may shift metabolic sites toward methoxy group demethylation or fluorobenzyl oxidation, though specific data are lacking .
Therapeutic and Forensic Relevance
- Psychoactive Potential: Fluorobenzyl-substituted analogs (e.g., 25B-NBF, 25I-NBF) are associated with high abuse liability and severe intoxication, leading to their classification as controlled substances in multiple countries .
- Dental Applications : Methoxy-substituted analogs (e.g., N-(2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine) inhibit glucosyltransferase in Streptococcus mutans, reducing dental caries formation .
Biological Activity
N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H20BrF N
- Molecular Weight : 340.25 g/mol
The presence of a fluorine atom in the benzyl group enhances the compound's lipophilicity and stability, potentially increasing its interaction with biological targets compared to similar compounds without fluorine substitution.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may modulate the activity of certain neurotransmitter receptors, particularly those involved in serotonin signaling pathways, which are crucial for mood regulation and other neurological functions .
Biological Activity Overview
The biological activities of this compound include:
- Receptor Binding : The compound has shown potential binding affinity to serotonin receptors (5-HT receptors), which are implicated in various psychiatric disorders. Studies indicate that related compounds exhibit selectivity for the 5-HT2A receptor, which is significant for neuropharmacological research .
- Pharmacological Effects : Research suggests that this compound may have therapeutic implications in treating conditions such as depression and anxiety due to its action on serotonin pathways .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
A study conducted on a series of N-benzylated derivatives, including those similar to this compound, revealed notable selectivity for the 5-HT2A receptor over other serotonin receptors. This selectivity was linked to enhanced antidepressant-like effects in animal models, suggesting a promising avenue for further therapeutic exploration .
Q & A
Q. What is the chemical structure and IUPAC nomenclature of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide?
The compound is a hydrobromide salt of a substituted phenethylamine. Its IUPAC name is 2-(4-methoxyphenyl)-N-(2-fluorobenzyl)ethanamine hydrobromide. Structurally, it comprises:
Q. What are the primary pharmacological targets of this compound?
The compound and its analogs (e.g., 25B-NBF) act as high-affinity agonists at serotonin receptors, particularly 5-HT2A (pKi = 8.57) and 5-HT2C (pKi = 7.77) in rat models. This activity is attributed to the N-benzyl substitution, which enhances receptor binding compared to non-substituted phenethylamines .
Q. What synthetic methodologies are used to prepare this compound?
Synthesis typically involves reductive alkylation of a 2C-X phenethylamine precursor (e.g., 2C-B, 2C-I) with 2-fluorobenzaldehyde. Key steps include:
- Condensation of the amine with the aldehyde.
- Reduction (e.g., sodium cyanoborohydride) to form the N-benzyl bond.
- Purification via column chromatography.
Characterization employs 1H NMR (e.g., δ 3.80–4.33 ppm for methoxy and benzyl protons) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does the metabolic profile of this compound compare to structurally related compounds?
In vitro human hepatocyte studies of analogs like 25B-NBF reveal extensive metabolism via:
- Phase I : Hydroxylation (aromatic and aliphatic), O-demethylation, N-dealkylation.
- Phase II : Glucuronidation, sulfation, and cysteine conjugation.
LC-HRMS analysis identifies ~33 metabolites, with 2C-B (debenzylated product) as a major metabolite. Comparatively, 25B-NBOMe (methoxybenzyl analog) shows fewer Phase II metabolites, suggesting fluorobenzyl substitution alters metabolic stability .
Q. Table 1: Key Metabolites of N-Fluorobenzyl Phenethylamines
| Metabolic Pathway | Example Metabolites | Analytical Method |
|---|---|---|
| O-Demethylation | 2-(4-Hydroxyphenyl) derivatives | LC-HRMS (QTOF) |
| N-Dealkylation | 2C-X core (e.g., 2C-B) | Fragmentation patterns |
| Glucuronidation | O-Glucuronide conjugates | Enzymatic hydrolysis |
Q. What structure-activity relationships (SAR) govern 5-HT2A receptor activation in N-fluorobenzyl phenethylamines?
Positional isomer studies (e.g., 24H-NBF vs. 25H-NBF) demonstrate that methoxy group placement on the phenethylamine phenyl ring critically impacts potency:
Q. Table 2: SAR of N-Fluorobenzyl Derivatives at 5-HT2A Receptors
| Compound | Methoxy Positions | EC50 (nM) | Efficacy (% vs. LSD) |
|---|---|---|---|
| 24H-NBF | 2,4 | 158 | 107 |
| 25H-NBF | 2,5 | 448 | 106 |
| 34H-NBF | 3,4 | >1000 | 75 |
Q. How can mass spectrometry differentiate N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine from its positional isomers?
HRMS fragmentation patterns distinguish isomers:
- Fluorobenzyl cation : m/z 109.0455 ([C7H6F]+) dominates in N-fluorobenzyl derivatives.
- Tropylium ion : m/z 91.0548 ([C7H7]+) indicates phenethylamine backbone cleavage.
- Methoxy-related ions : m/z 121.0654 ([C8H9O]+) absent in non-methoxybenzyl analogs.
Collision energy (CE) optimization (e.g., 15–30 eV) enhances diagnostic ion detection .
Q. What behavioral assays are suitable for evaluating neurochemical effects of this compound?
Zebrafish models assess locomotor activity, anxiety-like behavior (e.g., light-dark transition), and neurochemical changes (e.g., serotonin/dopamine levels via HPLC-ECD). For example:
- 24H-NBF (2,4-dimethoxy) increases bottom-dwelling time (anxiogenic effect) and reduces serotonin turnover.
- Dose-response studies (0.1–10 mg/L) validate receptor-specific effects via 5-HT2A antagonists (e.g., ketanserin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
